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molecular formula C9H9NO4 B8588608 2-Carbomethoxy-6-methylpyridine-3-carboxylic acid

2-Carbomethoxy-6-methylpyridine-3-carboxylic acid

Cat. No. B8588608
M. Wt: 195.17 g/mol
InChI Key: HRHDLPNATLLLEH-UHFFFAOYSA-N
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Patent
US08133908B2

Procedure details

6-methyl-2-[(methyloxy)carbonyl]-3-pyridinecarboxylic acid D33 (1.15 g) was suspended in toluene (40 ml) and DIPEA (1.25 ml, 7.16 mmol) was added, causing the complete dissolution of the solid. This mixture was stirred 10 minutes at room temperature, then diphenyl azidophosphate (1.35 ml, 6.26 mmol) was added in one portion and the mixture was stirred at reflux for 1 hour. The solution was cooled at room temperature and t-BuOH (2.5 ml, 26 mmol) was added in one portion. The mixture was then stirred at 70° C. for 1 hour and then cooled at room temperature, Et2O (50 ml) was added and the resulting solution washed with NaHCO3 saturated solution. The water phases were joined together and back-extracted with Et2O. The two organic solutions were joined together, dried over Na2SO4 and evaporated at reduced pressure, obtaining the crude target material as pale yellow oil. This material was purified by flash chromatography on silica gel (Biotage, EtOAc/Cy from 10/90 to 70/30; Snap-100 g column). The title compound D34 (1.315 g) was obtained as white solid. UPLC (Basic GEN_QC): rt=0.68 minutes, peak observed: 267 (M+1). C13H18N2O4 requires 266. 1H NMR (400 MHz, CDCl3) δ ppm 10.13 (bs., 1 H), 8.77 (d, 1 H), 7.34 (d, 1 H), 4.03 (s, 3H), 2.59 (s, 3 H), 1.53-1.56 (m, 9 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
diphenyl azidophosphate
Quantity
1.35 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[C:5](C(O)=O)=[CH:4][CH:3]=1.CC[N:17]([CH:21](C)C)C(C)C.P(N=[N+]=[N-])(OC1C=CC=CC=1)(OC1C=CC=CC=1)=[O:25].[CH3:43][C:44]([OH:47])([CH3:46])[CH3:45]>C1(C)C=CC=CC=1.CCOCC>[CH3:43][C:44]([O:47][C:21]([NH:17][C:5]1[C:6]([C:8]([O:10][CH3:11])=[O:9])=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:25])([CH3:46])[CH3:45]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(=N1)C(=O)OC)C(=O)O
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
diphenyl azidophosphate
Quantity
1.35 mL
Type
reactant
Smiles
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)N=[N+]=[N-]
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC(C)(C)O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the complete dissolution of the solid
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled at room temperature
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 70° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled at room temperature
WASH
Type
WASH
Details
the resulting solution washed with NaHCO3 saturated solution
EXTRACTION
Type
EXTRACTION
Details
back-extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
obtaining the crude target material as pale yellow oil
CUSTOM
Type
CUSTOM
Details
This material was purified by flash chromatography on silica gel (Biotage, EtOAc/Cy from 10/90 to 70/30; Snap-100 g column)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(C)(C)OC(=O)NC=1C(=NC(=CC1)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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